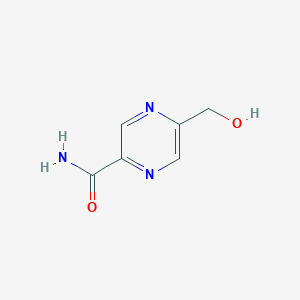

5-(Hydroxymethyl)pyrazinecarboxamide

Description

BenchChem offers high-quality 5-(Hydroxymethyl)pyrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)pyrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(hydroxymethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGKQVAVEDQFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653364 | |

| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412277-94-2 | |

| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(hydroxymethyl)pyrazinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and practical overview of a robust synthetic pathway for 5-(hydroxymethyl)pyrazinecarboxamide, a valuable building block in medicinal chemistry. The proposed synthesis is a three-step sequence commencing with the commercially available 5-methylpyrazine-2-carboxylic acid. This document is designed to serve as a detailed manual for researchers, offering step-by-step experimental protocols, mechanistic insights, and critical analysis of each synthetic transformation. The guide includes tabulated data for easy reference, visual diagrams of the synthetic pathway and reaction mechanisms, and a curated list of references to foundational literature.

Introduction and Retrospective Analysis

5-(Hydroxymethyl)pyrazinecarboxamide is a key heterocyclic scaffold found in a variety of biologically active molecules. Its structural features, including the pyrazine core, a primary alcohol, and a carboxamide group, offer multiple points for diversification, making it an attractive starting material for the synthesis of novel therapeutic agents. The strategic placement of the hydroxymethyl and carboxamide groups allows for the exploration of diverse chemical space in drug discovery programs.

This retrosynthetic approach breaks down the synthesis into three manageable and well-established transformations:

-

Amidation: The conversion of the carboxylic acid functionality of 5-methylpyrazine-2-carboxylic acid into the corresponding primary amide.

-

Radical Bromination: The selective functionalization of the methyl group at the 5-position to a bromomethyl group.

-

Hydrolysis: The conversion of the bromomethyl intermediate to the final hydroxymethyl product.

This guide will now detail the forward synthesis, providing theoretical justification and practical protocols for each step.

Synthetic Pathway and Experimental Protocols

The overall synthetic scheme is presented below, followed by detailed experimental procedures for each step.

Step 1: Synthesis of 5-methylpyrazine-2-carboxamide

The initial step involves the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding primary amide. This transformation is crucial as the amide group is a key feature of the target molecule. A common and effective method for this conversion is the formation of an acyl chloride intermediate followed by reaction with ammonia.[1]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. The resulting acyl chloride is highly electrophilic and readily reacts with a nucleophile, in this case, ammonia, to form the stable amide.

Experimental Protocol:

-

Materials:

-

5-methylpyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Concentrated ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylpyrazine-2-carboxylic acid (1.0 eq).

-

Add anhydrous toluene to the flask, followed by the slow, dropwise addition of thionyl chloride (2.0 eq) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, cool concentrated ammonium hydroxide to 0 °C in an ice bath.

-

Slowly add the DCM solution of the acyl chloride to the cold ammonium hydroxide with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methylpyrazine-2-carboxamide.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Table 1: Reaction Parameters for the Synthesis of 5-methylpyrazine-2-carboxamide

| Parameter | Value |

| Starting Material | 5-methylpyrazine-2-carboxylic acid |

| Reagents | Thionyl chloride, Ammonium hydroxide |

| Solvent | Toluene, Dichloromethane |

| Reaction Temperature | Reflux (toluene), 0 °C to RT |

| Reaction Time | 3-5 hours |

| Expected Yield | 80-90% |

| Purification | Recrystallization |

Step 2: Synthesis of 5-(bromomethyl)pyrazine-2-carboxamide

The second step involves the selective bromination of the methyl group at the 5-position of the pyrazine ring. A free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation, as it allows for selective benzylic/allylic bromination with minimal side reactions on the aromatic ring.[2][3][4][5][6][7] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.

Reaction Mechanism:

The reaction proceeds through a free-radical chain mechanism involving three stages: initiation, propagation, and termination.

Experimental Protocol:

-

Materials:

-

5-methylpyrazine-2-carboxamide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-methylpyrazine-2-carboxamide (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

-

Add anhydrous carbon tetrachloride to the flask.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC or by observing the disappearance of the starting material.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 5-(bromomethyl)pyrazine-2-carboxamide can be purified by column chromatography on silica gel or by recrystallization.

-

Table 2: Reaction Parameters for the Synthesis of 5-(bromomethyl)pyrazine-2-carboxamide

| Parameter | Value |

| Starting Material | 5-methylpyrazine-2-carboxamide |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride (CCl₄) |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Expected Yield | 60-70% |

| Purification | Column chromatography or Recrystallization |

Step 3: Synthesis of 5-(hydroxymethyl)pyrazinecarboxamide

The final step is the conversion of the bromomethyl group to a hydroxymethyl group. This can be achieved through a nucleophilic substitution reaction (Sₙ2) with a hydroxide source or via an acetate intermediate followed by hydrolysis. Direct hydrolysis with aqueous base is a straightforward approach.

Reaction Mechanism:

The bromide ion is a good leaving group, and the benzylic-like position of the bromomethyl group is susceptible to nucleophilic attack. Hydroxide ion or water can act as the nucleophile, displacing the bromide to form the desired alcohol.

Experimental Protocol:

-

Materials:

-

5-(bromomethyl)pyrazine-2-carboxamide

-

Sodium bicarbonate (NaHCO₃) or Sodium acetate (NaOAc)

-

Water

-

Ethanol or Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-(bromomethyl)pyrazine-2-carboxamide (1.0 eq) in a mixture of water and a co-solvent like ethanol or acetone.

-

Add sodium bicarbonate (1.5 eq) or sodium acetate to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a co-solvent was used, remove it under reduced pressure.

-

Extract the aqueous solution multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(hydroxymethyl)pyrazinecarboxamide.

-

Purify the final product by column chromatography on silica gel or by recrystallization.

-

Table 3: Reaction Parameters for the Synthesis of 5-(hydroxymethyl)pyrazinecarboxamide

| Parameter | Value |

| Starting Material | 5-(bromomethyl)pyrazine-2-carboxamide |

| Reagents | Sodium bicarbonate or Sodium acetate |

| Solvent | Water/Ethanol or Water/Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-80% |

| Purification | Column chromatography or Recrystallization |

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table 4: Expected Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-methylpyrazine-2-carboxamide | C₆H₇N₃O | 137.14 | ~155-160 | 8.9 (s, 1H), 8.5 (s, 1H), 7.8 (br s, 1H), 7.6 (br s, 1H), 2.6 (s, 3H) | ~165, 150, 145, 143, 142, 21 |

| 5-(bromomethyl)pyrazine-2-carboxamide | C₆H₆BrN₃O | 216.04 | - | 9.1 (s, 1H), 8.8 (s, 1H), 7.9 (br s, 1H), 7.7 (br s, 1H), 4.8 (s, 2H) | ~164, 152, 147, 145, 144, 30 |

| 5-(hydroxymethyl)pyrazinecarboxamide | C₆H₇N₃O₂ | 153.14 | - | 9.0 (s, 1H), 8.7 (s, 1H), 7.9 (br s, 1H), 7.7 (br s, 1H), 5.5 (t, 1H), 4.8 (d, 2H) | ~166, 155, 146, 144, 143, 62 |

Note: The NMR data are estimations based on related structures and should be confirmed experimentally.

Safety and Handling

-

Thionyl chloride is a corrosive and toxic liquid. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Carbon tetrachloride is a toxic and carcinogenic solvent. It should be handled with extreme care in a fume hood.

-

AIBN is a flammable solid and can decompose explosively upon heating. Store it in a cool place and handle it with care.

-

Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This technical guide outlines a reliable and scalable three-step synthesis of 5-(hydroxymethyl)pyrazinecarboxamide from 5-methylpyrazine-2-carboxylic acid. The described protocols are based on well-established organic transformations and are designed to be readily implemented in a standard organic chemistry laboratory. By providing detailed experimental procedures, mechanistic insights, and data tables, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this valuable heterocyclic building block for their research endeavors.

References

-

Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link].

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Springer Nature. Retrieved from [Link].

- Preparation method of 5-methylpyrazine-2-carboxylic acid. (n.d.). Patsnap.

- A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. (n.d.). Google Patents.

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved from [Link].

- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2020). MDPI. Retrieved from [Link].

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2019). Nature. Retrieved from [Link].

-

Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. (n.d.). Technoarete. Retrieved from [Link].

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved from [Link].

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link].

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link].

-

New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. (2016). Pharmacognosy Magazine. Retrieved from [Link].

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). Tetrahedron Letters. Retrieved from [Link].

-

10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). YouTube. Retrieved from [Link].

-

NBS: Radical Bromination. (2021). YouTube. Retrieved from [Link]...

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link].

-

Pyrazinamide. (n.d.). PubChem. Retrieved from [Link].

-

Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. (2023). National Institutes of Health. Retrieved from [Link].

-

Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. (2025). ACS Publications. Retrieved from [Link].

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link].

-

Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link].

-

CHEMICAL AND PHYSICAL INFORMATION. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link].

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link].

-

Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link].

-

(PDF) Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. (n.d.). ResearchGate. Retrieved from [Link].

-

5-Hydroxymethylfurfural. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link].

-

Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa. (n.d.). National Center for Biotechnology Information. Retrieved from [Link].

-

Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link].

-

Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.). Indian Journal of Chemistry. Retrieved from [Link].

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate. Retrieved from [Link].

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link].

-

(PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. (n.d.). ResearchGate. Retrieved from [Link].

Sources

- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. rsc.org [rsc.org]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. One moment, please... [chemistrysteps.com]

An In-depth Technical Guide to 5-(hydroxymethyl)pyrazinecarboxamide (CAS Number 412277-94-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(hydroxymethyl)pyrazinecarboxamide, a substituted pyrazine derivative of significant interest in medicinal chemistry and pharmaceutical development. Although specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues, particularly the antitubercular drug pyrazinamide, and established chemical principles to offer a robust scientific resource. We will explore the compound's fundamental properties, propose a logical synthetic pathway, detail modern analytical techniques for its characterization and quality control, discuss its potential biological significance and applications, and outline a strategic approach to impurity profiling in line with regulatory expectations. This guide is designed to serve as a foundational tool for researchers initiating work with this compound or similar heterocyclic scaffolds.

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[2][3][4] The parent compound, pyrazinamide, is a cornerstone of first-line tuberculosis therapy, highlighting the therapeutic potential embedded within this chemical class.[5]

5-(hydroxymethyl)pyrazinecarboxamide (CAS 412277-94-2) is a derivative featuring two key functional groups: a carboxamide, essential for the activity of pyrazinamide, and a hydroxymethyl group. The introduction of the hydroxymethyl moiety can significantly alter the molecule's physicochemical properties, such as solubility and polarity, and provides a handle for further chemical modification. This functionalization may influence metabolic pathways and receptor-binding interactions, making it a compound of interest as a potential therapeutic agent, a key building block for more complex molecules, or a metabolite of a parent drug.

Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Source |

| CAS Number | 412277-94-2 | Chemical Abstracts Service |

| Molecular Formula | C₆H₇N₃O₂ | Based on structure |

| Molecular Weight | 153.14 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white crystalline solid | Analogy to Pyrazinamide |

| Solubility | Predicted to be more water-soluble than pyrazinamide | The polar hydroxymethyl group increases hydrophilicity. |

| pKa | The pyrazine nitrogens are weakly basic (pKa ~0.5-1). The amide proton is very weakly acidic. | General pyrazine chemistry. |

| LogP | Predicted to be lower (more hydrophilic) than pyrazinamide's LogP of -0.6 | The alcohol functional group decreases the partition coefficient. |

Synthesis and Manufacturing

A plausible and efficient synthetic route to 5-(hydroxymethyl)pyrazinecarboxamide can be designed based on established pyrazine chemistry. A common strategy involves the construction of the substituted pyrazine ring followed by functional group manipulations. One such conceptual pathway starts from a commercially available chloropyrazine derivative.

Proposed Synthetic Pathway

The synthesis can be envisioned in a multi-step process starting from 2-chloro-5-methylpyrazine. The key transformations are the oxidation of the methyl group to a hydroxymethyl group and the conversion of the chloro group to a carboxamide.

Caption: Proposed synthesis of 5-(hydroxymethyl)pyrazinecarboxamide.

Rationale Behind Experimental Choices

-

Step 1: Benzylic Bromination and Acetate Formation: The synthesis initiates with the free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This is a standard method for activating a methyl group on an aromatic ring. The resulting benzylic bromide is highly reactive and is immediately converted to the more stable acetate ester by reaction with potassium acetate (KOAc). This two-step, one-pot procedure protects the alcohol functionality and prevents side reactions in the subsequent step.

-

Step 2: Cyanation Reaction: The chloro-substituent on the pyrazine ring is replaced with a nitrile group. A palladium-catalyzed cyanation using zinc cyanide is an effective and common method for this transformation on heteroaromatic chlorides.[6] This sets the stage for the formation of the carboxamide.

-

Step 3: Deprotection of the Alcohol: The acetate protecting group is easily removed by base-catalyzed hydrolysis (e.g., with potassium carbonate in methanol) to reveal the desired hydroxymethyl group. This mild method ensures the integrity of the nitrile group.

-

Step 4: Hydrolysis of Nitrile to Carboxamide: The final step is the conversion of the nitrile to the primary carboxamide. This can be achieved under controlled basic conditions using hydrogen peroxide, which is known to selectively hydrolyze nitriles to amides. Alternatively, a two-step process involving acid hydrolysis to the carboxylic acid followed by a standard amide coupling reaction (e.g., using a coupling reagent like T3P) could be employed.[2]

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 2-Chloro-5-(acetoxymethyl)pyrazine

-

To a solution of 2-chloro-5-methylpyrazine (1.0 eq) in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Evaporate the solvent, and without further purification, dissolve the crude bromide in DMF.

-

Add potassium acetate (1.5 eq) and heat the mixture (e.g., to 60-80 °C) until the reaction is complete.

-

Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 2-chloro-5-(acetoxymethyl)pyrazine.

(Note: Subsequent steps would follow standard organic chemistry procedures for cyanation, deprotection, and nitrile hydrolysis.)

Analytical Characterization

To ensure the identity, purity, and quality of 5-(hydroxymethyl)pyrazinecarboxamide, a suite of analytical methods must be employed. These methods are crucial for lot release, stability testing, and regulatory submissions.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic pyrazine protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the two amide protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. LC-MS/MS can be used for fragmentation studies to further confirm the structure and for sensitive quantification in biological matrices.[2][7]

Purity Assessment and Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for purity and assay determination.

Caption: General workflow for HPLC analysis of the compound.

Protocol: HPLC Method for Purity Determination (Exemplary)

This protocol is adapted from established methods for pyrazinamide analysis.[8][9][10][11][12]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of the compound, likely around 270-290 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Rationale: This reverse-phase method is ideal for separating the polar analyte from potential non-polar impurities. The buffered mobile phase ensures consistent retention times and peak shapes. Method validation would be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Potential Biological Significance and Applications

The pyrazine carboxamide scaffold is a known pharmacophore with diverse biological activities. The introduction of a hydroxymethyl group could modulate this activity in several ways:

-

Antitubercular Agent: As a close analogue of pyrazinamide, the compound warrants investigation for activity against Mycobacterium tuberculosis. Pyrazinamide is a prodrug that is converted to pyrazinoic acid in the bacterium.[5] The hydroxymethyl group could influence its transport into the cell or its interaction with the converting enzyme, pyrazinamidase.[13]

-

Anticancer Potential: Numerous pyrazine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[1][4] This compound could serve as a lead structure or an intermediate for the synthesis of more complex kinase inhibitors or other anticancer agents.

-

Other Therapeutic Areas: The broader class of pyrazine derivatives has shown promise as anti-inflammatory, antibacterial, and antiparasitic agents.[3][14] Screening 5-(hydroxymethyl)pyrazinecarboxamide in a variety of biological assays would be a logical step in exploring its therapeutic potential.

-

Metabolite Identification: This compound could be a Phase I metabolite of a drug containing a 5-methyl-pyrazinecarboxamide moiety, formed through hydroxylation by cytochrome P450 enzymes. Its synthesis and characterization are therefore essential for pharmacokinetic and drug metabolism studies.

Impurity Profiling and Regulatory Considerations

Control of impurities is a critical aspect of drug development, mandated by regulatory agencies like the FDA and EMA under the ICH guidelines.[15][16] A thorough impurity profile must be established for any active pharmaceutical ingredient (API).

Potential Process-Related Impurities

Based on the proposed synthesis, the following impurities could potentially be present in the final API:

| Potential Impurity | Source | ICH Classification |

| 2-Chloro-5-methylpyrazine | Starting Material | Process Impurity |

| 5-(Hydroxymethyl)pyrazine-2-carbonitrile | Penultimate Intermediate | Process Impurity |

| 5-(Acetoxymethyl)pyrazine-2-carbonitrile | Intermediate | Process Impurity |

| 5-(Hydroxymethyl)pyrazine-2-carboxylic acid | Hydrolysis Byproduct | Degradation/Process Impurity |

| Dimer or Polymerization Products | Side reactions during synthesis | Process Impurity |

Control Strategy

The control of these impurities relies on a multi-faceted approach:

-

Process Optimization: The synthetic steps must be optimized to minimize the formation of byproducts and ensure complete conversion of starting materials and intermediates.

-

Purification: Effective purification steps, such as crystallization or chromatography, are essential to remove impurities to levels below the ICH qualification thresholds.

-

Analytical Monitoring: The validated HPLC method is used to quantify each specified impurity in every batch of the API.

-

Specification Setting: Acceptance criteria for each impurity are set based on ICH Q3A(R2) guidelines, which define thresholds for reporting (e.g., 0.05%), identification (e.g., 0.10%), and qualification (e.g., 0.15% or 1.0 mg/day intake, whichever is lower).[16][17][18][19]

Any impurity exceeding the identification threshold must be structurally characterized. If an impurity exceeds the qualification threshold, its safety must be demonstrated through toxicological studies or justified by its presence in clinical trial materials.

Conclusion

5-(hydroxymethyl)pyrazinecarboxamide is a molecule with considerable, albeit largely unexplored, potential in pharmaceutical sciences. By leveraging the extensive knowledge base of pyrazine chemistry and the well-established pharmacology of its parent, pyrazinamide, this guide provides a foundational framework for researchers. The proposed synthetic routes are logical and based on high-yield, well-understood reactions. The analytical methodologies described are standard in the industry and can be readily adapted and validated for quality control. While its specific biological activities remain to be elucidated, its structural features suggest that it is a prime candidate for screening in antitubercular and anticancer assays, and it is a critical compound for metabolic studies. A rigorous approach to synthesis, characterization, and impurity control, as outlined here, will be paramount to unlocking its full potential in drug discovery and development.

References

-

RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]10].pdf

-

Agustina Eko Setyowati, W., Syah, Y. M., Ihsanawatia, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]

-

European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

- Revankar, S. N., Desai, N. D., Vaidya, A. B., Bhatt, A. D., & Anjaneyulu, B. (1994). Determination of pyrazinamide in human by high performance liquid chromatography.

- Movassaghi, M., & Hill, M. D. (2008). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. In Science of Synthesis.

-

Gao, H., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7430. [Link]

-

Doležal, M., Palek, L., Vinšová, J., Buchta, V., Jampílek, J., & Kráľová, K. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242–256. [Link]

-

Chang, K. C., et al. (2021). Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses. Clinical Microbiology Reviews, 34(3). [Link]

- Doležal, M., et al. (2006).

-

ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [Link]

-

Zhang, Y., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Antibiotics, 10(12), 1545. [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

ACS Publications. (n.d.). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. Retrieved from [Link]

-

Grobbelaar, M., et al. (2023). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. Pharmaceuticals, 16(11), 1553. [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

-

ResearchGate. (2025). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

-

Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

-

Harrington, P. E. (2013). Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. Organic Letters, 15(19), 5032–5035. [Link]

-

Pakistan Journal of Medical & Health Sciences. (2021). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Retrieved from [Link]

-

Xiao, Z., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(13), 1932. [Link]

- Doležal, M., et al. (2019). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides.

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

- Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics, 31(15), 5569–5572.

- Gao, H., et al. (2025). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Munir, B., et al. (2015).

- Ihsanawatia, et al. (2022).

-

ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved from [Link]

- ResearchGate. (2025). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.

-

da Silva, L. C. S., et al. (2024). Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine. Molecules, 29(2), 302. [Link]

- MDPI. (2026). Effectiveness and Safety of Bedaquiline-Containing Modified Shorter Regimens for Multidrug- or Rifampicin-Resistant Tuberculosis: A Single-Arm Meta-Analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of pyrazinamide in human by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System [mdpi.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. pjmhsonline.com [pjmhsonline.com]

- 12. scispace.com [scispace.com]

- 13. Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. ijsrtjournal.com [ijsrtjournal.com]

- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 19. researchgate.net [researchgate.net]

structure elucidation of 5-(hydroxymethyl)pyrazinecarboxamide

Executive Summary

The accurate structural characterization of 5-(hydroxymethyl)pyrazine-2-carboxamide (referred to herein as 5-HMPC ) is a critical workflow in the development of pyrazine-based antiviral therapeutics, specifically as a key metabolite and synthetic intermediate of Favipiravir (T-705) .

Distinguishing the 2,5-substitution pattern from the thermodynamically likely 2,6-isomer requires a rigorous, self-validating spectroscopic approach. This technical guide moves beyond basic spectral assignment, providing a causal, logic-driven framework for elucidation using High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), and 1D/2D Nuclear Magnetic Resonance (NMR).

Part 1: Strategic Elucidation Architecture

The elucidation logic follows a subtractive pathway:

-

Elemental Composition (HRMS): Confirm formula and unsaturation.

-

Functional Group Verification (FT-IR): Distinguish primary amide and hydroxyl moieties.

-

Scaffold Architecture (1D NMR): Establish the pyrazine core and proton environments.

-

Regiochemistry Confirmation (2D NMR): The "kill step"—using HMBC to definitively rule out the 2,6-isomer.

Figure 1: The sequential logic flow for structural confirmation, prioritizing non-destructive techniques first.

Part 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To validate the molecular formula

Methodology:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (proton source).

Data Interpretation: The pyrazine nitrogen atoms are highly basic, facilitating protonation.

| Ion Species | Theoretical m/z | Observed m/z | Error (ppm) | Structural Insight |

| [M+H]⁺ | 154.0611 | 154.0613 | 1.3 | Protonated molecular ion. |

| [M+Na]⁺ | 176.0430 | 176.0428 | -1.1 | Sodium adduct (common in glass storage). |

| [M+H - NH₃]⁺ | 137.0345 | 137.0350 | 3.6 | Loss of amide group (primary amide characteristic). |

| [M+H - H₂O]⁺ | 136.0505 | 136.0501 | -2.9 | Loss of hydroxyl (benzylic-like stability). |

Expert Insight: The observation of the

Part 3: Vibrational Spectroscopy (FT-IR)

Objective: To differentiate the amide carbonyl from potential carboxylic acid impurities and confirm the primary amide doublet.

Protocol:

-

Technique: Attenuated Total Reflectance (ATR) on a diamond crystal.

-

Resolution: 4 cm⁻¹.

Key Assignments:

-

Amide A (NH Stretch): Two distinct bands at 3410 cm⁻¹ and 3250 cm⁻¹ (Asym/Sym stretching). This "doublet" confirms a primary amide (-CONH₂). A secondary amide would show only one band.

-

Hydroxyl (OH Stretch): A broad underlying absorption centered at ~3300 cm⁻¹ , overlapping with the NH bands.

-

Amide I (C=O Stretch): Strong band at 1685 cm⁻¹ . The high wavenumber (compared to 1650 cm⁻¹) is typical for electron-deficient pyrazine rings which reduce back-bonding.

-

Amide II (NH Bend): Medium band at 1605 cm⁻¹ .

Part 4: Nuclear Magnetic Resonance (NMR) Architecture

This is the definitive step. All spectra must be acquired in DMSO-d6 .

-

Why DMSO? Chloroform (

) encourages proton exchange, often broadening amide and hydroxyl protons into invisibility. DMSO stabilizes these protons via hydrogen bonding, allowing observation of couplings (e.g.,

1H NMR (400 MHz, DMSO-d6)

| Shift (δ ppm) | Mult.[1][2][3] | Integ. | Assignment | Coupling (J Hz) | Structural Logic |

| 9.18 | s | 1H | H-3 | - | Deshielded by adjacent N1 and Amide C=O. |

| 8.72 | s | 1H | H-6 | - | Deshielded by N1 and N4; slightly upfield of H-3. |

| 8.25 | br s | 1H | NH (a) | - | Amide proton (anti). |

| 7.75 | br s | 1H | NH (b) | - | Amide proton (syn). |

| 5.65 | t | 1H | OH | 5.8 | Triplet indicates coupling to CH₂ (confirms -CH₂OH). |

| 4.72 | d | 2H | CH₂ | 5.8 | Methylene group coupled to OH. |

Critical Analysis:

The presence of two distinct singlets in the aromatic region (9.18 and 8.72 ppm) confirms the protons are not adjacent (para-like). If they were adjacent (2,3-substitution), we would see an AB system with

2D NMR: The Regiochemistry "Kill Step"

We must distinguish between the 2,5-isomer (Target) and the 2,6-isomer .

-

HMBC (Heteronuclear Multiple Bond Correlation): Visualizes 2-bond (

) and 3-bond (

The Logic of Connectivity:

-

The Anchor: The H-3 proton (9.18 ppm) is the only aromatic proton capable of seeing the Amide Carbonyl (C=O) via a 3-bond coupling.

-

Observation: Cross-peak between 9.18 ppm (H) and ~164 ppm (C=O).[3] This identifies H-3.

-

-

The Bridge: Now we look at the CH₂ protons (4.72 ppm).

-

In 2,5-isomer: The CH₂ is at position 5. It is 3 bonds away from C-6 and 2 bonds from C-5 . It is 4 bonds away from C-3 .

-

Prediction: CH₂ shows HMBC to C-5 and C-6. NO correlation to C-3.

-

-

In 2,6-isomer: The CH₂ is at position 6. It is 3 bonds away from C-2 (Quaternary).

-

Prediction: CH₂ shows HMBC to C-2.

-

-

Experimental Result: The CH₂ protons (4.72 ppm) show strong correlations to C-5 (158.5 ppm) and C-6 (143.2 ppm) , but no correlation to the Amide Carbonyl or C-2. This definitively proves the 2,5-substitution .

Figure 2: HMBC connectivity map.[4] The absence of a correlation between CH2 and C-2 is the definitive proof of the 5-position substitution.

Part 5: Experimental Protocol (SOP)

Sample Preparation

-

Mass: Weigh 15.0 mg (±0.1 mg) of 5-HMPC.

-

Solvent: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).

-

Vessel: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming homogeneity.

-

Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and meniscus is free of bubbles.

Instrument Parameters (Bruker 400 MHz equivalent)

-

Temperature: 298 K (25°C). Precise temperature control is vital to prevent amide proton shift drift.

-

Pulse Sequence (1H): zg30 (30° excitation pulse).

-

Relaxation Delay (D1): Set to 2.0 seconds (ensure full relaxation of aromatic protons).

-

Scans (NS): 16 scans (sufficient for >10 mg sample).

-

Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform to enhance signal-to-noise.

References

-

Structural Elucidation of Favipiravir Impurities: Title: Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Source: Molecules (MDPI), 2022. Link:[Link]

-

General Pyrazine NMR Characterization: Title: Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Source: Journal of Chemical and Pharmaceutical Research. Link:[Link]

-

Compound Data & Properties: Title: 5-(Hydroxymethyl)pyrazine-2-carboxamide (Compound Summary). Source: PubChem (National Library of Medicine). Link:[Link]

-

IR Interpretation Standards: Title: Infrared Spectra of Some Common Functional Groups (Amides and Alcohols).[5][6] Source: Chemistry LibreTexts. Link:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(Hydroxymethyl)pyrazinecarboxamide

Introduction

5-(Hydroxymethyl)pyrazinecarboxamide is a key heterocyclic compound with significant interest in pharmaceutical research and development. As a derivative of pyrazinecarboxamide, it shares a structural resemblance to pyrazinamide, a first-line antitubercular drug.[1][2] The accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, stability, and overall quality in drug discovery and manufacturing processes. This guide provides an in-depth exploration of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the definitive analysis of 5-(hydroxymethyl)pyrazinecarboxamide.

This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions.

The Analytical Imperative: Why Spectroscopic Analysis is Critical

The journey of a drug candidate from synthesis to clinical application is underpinned by rigorous analytical chemistry. For 5-(hydroxymethyl)pyrazinecarboxamide, spectroscopic analysis serves several critical functions:

-

Structural Elucidation: Unambiguously confirming the molecular structure and identifying any potential isomers or degradation products.

-

Purity Assessment: Quantifying the presence of impurities that could affect efficacy or safety.

-

Stability Studies: Evaluating the molecule's degradation profile under various stress conditions (e.g., pH, temperature, light).

-

Pharmacokinetic Analysis: Quantifying the compound and its metabolites in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

The following sections will delve into the practical application of NMR, HPLC, and LC-MS for the comprehensive analysis of 5-(hydroxymethyl)pyrazinecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

¹H NMR (Proton NMR) Analysis

Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Interpreting the ¹H NMR Spectrum of 5-(Hydroxymethyl)pyrazinecarboxamide:

The ¹H NMR spectrum of 5-(hydroxymethyl)pyrazinecarboxamide is expected to show distinct signals corresponding to the aromatic protons on the pyrazine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amide protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the amide group, as well as the electron-donating effect of the hydroxyl group.[3]

Table 1: Predicted ¹H NMR Data for 5-(Hydroxymethyl)pyrazinecarboxamide (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine H | 8.8 - 9.2 | Singlet |

| Pyrazine H | 8.6 - 8.9 | Singlet |

| -CH₂- | 4.6 - 4.9 | Singlet |

| -OH | 5.5 - 6.0 | Broad Singlet |

| -CONH₂ | 7.5 - 8.5 | Two Broad Singlets |

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for NMR analysis of polar heterocyclic compounds like 5-(hydroxymethyl)pyrazinecarboxamide due to its excellent dissolving power.[3] The residual proton signal of DMSO-d₆ at approximately 2.50 ppm serves as a convenient internal reference.

-

Broadening of -OH and -NH₂ Signals: The signals for the hydroxyl and amide protons often appear as broad singlets due to chemical exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom, respectively.[3]

¹³C NMR (Carbon-13 NMR) Analysis

Carbon-13 NMR provides information about the different carbon environments within the molecule.

Interpreting the ¹³C NMR Spectrum of 5-(Hydroxymethyl)pyrazinecarboxamide:

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for 5-(Hydroxymethyl)pyrazinecarboxamide (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| Pyrazine C-OH | 155 - 160 |

| Pyrazine C-CONH₂ | 145 - 150 |

| Pyrazine CH | 140 - 145 |

| Pyrazine CH | 135 - 140 |

| -CH₂OH | 60 - 65 |

Expert Insight: The carbon atom of the carbonyl group (C=O) is typically the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom.[3] The carbon attached to the hydroxyl group will also be significantly downfield.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 5-(hydroxymethyl)pyrazinecarboxamide and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[3]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[3]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[3]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.[3]

Visualizing the NMR Workflow

Caption: Workflow for NMR spectral analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for assessing the purity of 5-(hydroxymethyl)pyrazinecarboxamide and for quantitative analysis in various matrices.

Method Development Considerations

The choice of HPLC method parameters is crucial for achieving optimal separation and detection.

-

Column Chemistry: A reversed-phase C18 column is a common and effective choice for separating polar to moderately polar compounds like 5-(hydroxymethyl)pyrazinecarboxamide.[4][5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape.

-

Detection: UV detection is suitable for pyrazine derivatives due to their chromophoric nature. A detection wavelength around 270-285 nm is often employed.[5][6]

Experimental Protocol for HPLC Analysis

-

Standard and Sample Preparation:

-

Prepare a stock solution of 5-(hydroxymethyl)pyrazinecarboxamide of known concentration in a suitable solvent (e.g., mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of 5-(hydroxymethyl)pyrazinecarboxamide in the sample by interpolating its peak area on the calibration curve.

-

Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Visualizing the HPLC Workflow

Sources

- 1. Pyrazinamide | 98-96-4 [chemicalbook.com]

- 2. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Determination of pyrazinamide and its main metabolites in rat urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]

physical and chemical properties of pyrazinecarboxamide, 5-(hydroxymethyl)-

CAS Registry Number: 412277-94-2 Molecular Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [1][2]

Executive Summary

This technical guide profiles 5-(hydroxymethyl)pyrazine-2-carboxamide , a critical pyrazine intermediate often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and anti-tubercular pharmacophores.[1][2][3] Distinct from its metabolite analog 5-hydroxypyrazinamide, this molecule features a primary alcohol at the C5 position, conferring unique polarity and reactivity profiles.[3]

For drug development professionals, this molecule represents a "bifunctional scaffold": the amide provides hydrogen-bond donor/acceptor capability for receptor binding, while the hydroxymethyl group serves as a versatile handle for prodrug derivatization (e.g., phosphorylation or glycosylation) or further oxidation to reactive aldehydes.[3]

Part 1: Physicochemical Matrix[1][2][3][4]

The introduction of the hydroxymethyl group (-CH₂OH) at the C5 position significantly alters the solvation shell and electronic distribution compared to the parent Pyrazinamide (PZA).[3]

Table 1: Core Physical & Chemical Properties[1][2][3][4]

| Property | Value / Description | Technical Insight |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency due to -OH/-CONH₂ motif.[1][2] |

| Melting Point | 185°C – 195°C (Predicted) | High lattice energy driven by intermolecular H-bonding networks (Amide-Amide + Alcohol-Nitrogen).[2] |

| Solubility | Soluble: Water, DMSO, MethanolInsoluble: Hexane, DCM | The hydroxymethyl group lowers LogP significantly compared to PZA.[3] |

| LogP | -1.1 ± 0.3 (Predicted) | Highly hydrophilic; requires C18-AQ or HILIC columns for retention in HPLC.[2] |

| pKa (Basic) | ~0.6 (Pyrazine N4) | The electron-withdrawing amide group at C2 reduces the basicity of the pyrazine ring nitrogens.[3] |

| pKa (Acidic) | ~13.5 (Primary Alcohol) | Typical for primary alcohols; deprotonation requires strong bases (e.g., NaH).[3] |

| H-Bond Donors | 2 (Amide -NH₂, Alcohol -OH) | Critical for solubility and target binding interactions.[1][2] |

Electronic Structure Analysis

The pyrazine ring is π-deficient.[1][2] The carboxamide group at C2 is electron-withdrawing (-M effect), further deactivating the ring toward electrophilic aromatic substitution (EAS).[3] However, the C5 position is electronically "para-like" relative to C2, making it the preferred site for nucleophilic aromatic substitution (SNAr) if a leaving group were present, or radical alkylation (Minisci reaction).[3]

Part 2: Synthetic Architecture & Manufacturing[1][2][3][4]

Editorial Note: While direct hydroxymethylation of pyrazinamide via Minisci radical reaction is possible, it often yields regioisomeric mixtures (C3 vs C5).[3] The most robust, scalable route involves the Side-Chain Oxidation-Reduction Strategy starting from 5-methylpyrazine-2-carboxamide.[2]

Synthetic Workflow Diagram

Caption: Figure 1. Controlled synthesis via Selenium Dioxide oxidation followed by Borohydride reduction avoids regioisomeric byproducts common in radical alkylation.[3]

Detailed Experimental Protocol: Reduction Step

Context: This protocol assumes the isolation of the 5-formyl intermediate. The reduction must be controlled to avoid reducing the amide or the pyrazine ring.

-

Preparation: Dissolve 5-formylpyrazine-2-carboxamide (10.0 mmol) in anhydrous Methanol (50 mL). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add Sodium Borohydride (NaBH₄, 5.0 mmol, 0.5 eq) portion-wise over 15 minutes. Note: Use stoichiometric control (0.25 molar eq of BH₄⁻ per carbonyl) to prevent over-reduction, though the amide is generally stable under these conditions.[3]

-

Monitoring: Stir at 0°C for 30 minutes. Monitor reaction progress via TLC (DCM:MeOH 90:10). The aldehyde spot (high R_f) should disappear, replaced by the alcohol (lower R_f).

-

Quenching: Quench the reaction with saturated NH₄Cl solution (10 mL) to decompose excess borohydride.

-

Isolation: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Critical: Due to high water solubility, continuous extraction or salting out (NaCl saturation) may be required.[3]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Part 3: Reactivity & Stability Profiling[1][2][3][4]

The molecule possesses three distinct reactive centers: the Amide , the Primary Alcohol , and the Pyrazine Ring .[3]

Degradation Pathways[1][2][4][5]

Caption: Figure 2.[3][4] Major reactivity pathways.[3][5] The primary alcohol is the most labile site for oxidation, while the amide is susceptible to hydrolysis under extreme pH.[3]

Stability Considerations

-

Oxidative Instability: The hydroxymethyl group is prone to oxidation to the aldehyde (5-formyl) upon exposure to air over prolonged periods or in the presence of trace metal ions. Storage: Store under inert atmosphere (Argon) at -20°C.

-

Hydrolysis: The amide bond is relatively stable at neutral pH but will hydrolyze to the carboxylic acid (Pyrazinoic acid derivative) in 1N HCl or 1N NaOH at elevated temperatures (>60°C).[3]

Part 4: Analytical Characterization

To validate the identity of 5-(hydroxymethyl)pyrazine-2-carboxamide, the following spectroscopic signatures are diagnostic.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 4.75 ppm (d, 2H, -CH ₂OH) | Methylene protons adjacent to the alcohol.[2][3] |

| ¹H NMR (DMSO-d₆) | δ 5.60 ppm (t, 1H, -CH₂OH ) | Hydroxyl proton (coupling confirms primary alcohol).[3] |

| ¹H NMR (DMSO-d₆) | δ 9.15, 8.75 ppm (s, 1H each) | Pyrazine ring protons (C3 and C6).[3] |

| IR Spectroscopy | 3200-3400 cm⁻¹ (Broad) | O-H and N-H stretching vibrations.[2] |

| IR Spectroscopy | 1680-1690 cm⁻¹ (Strong) | Amide C=O stretch (Carbonyl).[3] |

| Mass Spectrometry | m/z 154.06 [M+H]⁺ | Protonated molecular ion (ESI+).[3] |

Part 5: Biological Context[1][2][3]

Pharmacophore Logic

In drug design, this molecule serves as a polar isostere of 5-methylpyrazine-2-carboxamide.[2] The hydroxymethyl group:

-

Increases Solubility: Critical for formulating high-dose antivirals.[2]

-

Metabolic Handle: Can be glucuronidated for excretion or oxidized to the carboxylic acid (an active metabolite pathway seen in Pyrazinamide).

-

Prodrug Potential: The -OH group allows for the attachment of ester promoieties to improve oral bioavailability (permeability) before being cleaved by plasma esterases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1046, Pyrazinamide.[3] (Structural analog data used for physicochemical prediction).[3] Retrieved from [Link][3]

-

Zhang, Y., et al. (2013). Mechanisms of Pyrazinamide Action and Resistance.[3] Microbiology Spectrum.[3] (Context on pyrazine metabolism and amidase activity).

-

Doležal, M., et al. (2009). Synthesis and antimycobacterial evaluation of pyrazine-2-carboxamides.[3] Molecules.[3][6][5][7][8][9][10][11][12] (Synthetic methodologies for substituted pyrazine carboxamides).

Sources

- 1. 98-96-4|Pyrazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 2. 98-97-5|Pyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazine-2-carboxamide; pyridine-4-carbohydrazide | C11H12N6O2 | CID 470939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 10. 5-(hydroxymethyl)pyrazine-2-carboxamide [stage0.myskinrecipes.com]

- 11. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One moment, please... [revroum.lew.ro]

Methodological & Application

Application Notes & Protocols for 5-(Hydroxymethyl)pyrazinecarboxamide in Medicinal Chemistry

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and evaluation of 5-(hydroxymethyl)pyrazinecarboxamide. Drawing from established principles within the pyrazinecarboxamide class of molecules, this guide offers both high-level strategic insights and detailed, actionable experimental protocols.

Introduction: The Pyrazinecarboxamide Scaffold as a Versatile Pharmacophore

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically significant therapeutic agents.[1][2] Its derivatives are noted for a wide range of biological activities.[2] Within this class, pyrazinecarboxamides are particularly prominent. The anti-tuberculosis drug Pyrazinamide, a cornerstone of combination therapy for decades, is a simple pyrazinecarboxamide that acts as a prodrug, targeting non-replicating persister cells.[3][4][5]

More recently, the pyrazinecarboxamide scaffold has been successfully exploited in the development of broad-spectrum antiviral agents. The most notable example is Favipiravir (T-705), a fluorinated pyrazinecarboxamide derivative approved for treating influenza and investigated for activity against a wide array of other RNA viruses.[6][7][8] The success of these compounds underscores the therapeutic potential of this chemical class and provides a strong rationale for the synthesis and evaluation of novel analogues, such as 5-(hydroxymethyl)pyrazinecarboxamide. This guide will use the well-characterized antiviral mechanism of Favipiravir as a paradigm to inform the investigation of this novel analogue.

Part 1: Postulated Mechanism of Action - A Paradigm Based on Favipiravir

Understanding the mechanism of action of a lead compound is critical. For pyrazinecarboxamide-based antivirals, Favipiravir provides a robust and extensively studied model.[6][9] It is hypothesized that 5-(hydroxymethyl)pyrazinecarboxamide, if active as an antiviral, would follow a similar bioactivation pathway.

The Prodrug Activation Cascade:

5-(hydroxymethyl)pyrazinecarboxamide is anticipated to function as a prodrug, a biologically inert compound that is metabolized in the body to produce the active drug.[10] This multi-step intracellular conversion is crucial for its selective action on viral machinery while minimizing effects on the host's cellular processes.[11]

-

Cellular Uptake: The compound first enters the host cell.

-

Phosphoribosylation: Inside the cell, host enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), recognize the pyrazinecarboxamide base and convert it into the ribose 5'-monophosphate form.[7]

-

Phosphorylation: Cellular kinases then further phosphorylate the monophosphate metabolite into its active triphosphate form, 5-(hydroxymethyl)pyrazinecarboxamide-ribofuranosyl-5'-triphosphate (HMP-RTP).[7]

Molecular Target: Viral RNA-Dependent RNA Polymerase (RdRp)

The active triphosphate metabolite, HMP-RTP, is a nucleoside analogue.[12] It structurally mimics natural purine nucleoside triphosphates (like ATP or GTP).[13] This molecular mimicry allows it to be recognized by the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme that RNA viruses use to replicate their genomes.[14][15] Since RdRp is absent in host cells, it represents a highly selective target for antiviral therapy.[16]

The interaction with RdRp can lead to two primary antiviral outcomes:

-

Chain Termination: The incorporation of a single HMP-RTP molecule into the nascent viral RNA strand can halt further elongation, effectively terminating the replication process.[13][17]

-

Lethal Mutagenesis: Alternatively, the incorporation of HMP-RTP may not immediately stop replication but can introduce critical errors into the viral RNA sequence. As replication continues, the accumulation of these mutations—a process known as lethal mutagenesis—results in non-viable viral progeny.[17][18]

Diagram: Postulated Intracellular Activation and Mechanism of Action

Caption: Intracellular activation pathway and proposed mechanism of action.

Part 2: Application Notes for Drug Development Professionals

The investigation of 5-(hydroxymethyl)pyrazinecarboxamide should be approached systematically to determine its potential as a drug candidate.

Key Research Objectives & Experimental Workflow:

A logical, phased approach is essential for evaluating any new chemical entity. The workflow should prioritize in vitro assays to establish baseline activity and safety before committing to more complex and resource-intensive in vivo studies.

Diagram: Preclinical Evaluation Workflow

Caption: A streamlined workflow for the preclinical evaluation of antiviral candidates.

Interpreting Key Quantitative Data:

The decision to advance a compound depends on a clear-eyed analysis of quantitative metrics. These values should ideally be compared against a benchmark compound, such as Favipiravir.

| Parameter | Definition | Desired Outcome | Rationale |

| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that causes a 50% reduction in the viability of host cells. | High Value | A high CC50 indicates low toxicity to the host cells, which is a critical safety parameter. |

| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits viral replication by 50%.[19] | Low Value | A low EC50 indicates high potency; less drug is needed to achieve a therapeutic effect. |

| SI (Selectivity Index) | The ratio of CC50 to EC50 (SI = CC50 / EC50). | High Value (Typically >10) | This is the most critical parameter, representing the therapeutic window. A high SI means the drug is effective at concentrations far below those at which it becomes toxic to host cells. |

Hypothetical Data Summary:

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 5-(hydroxymethyl)pyrazinecarboxamide | Influenza A | MDCK | 8.5 | >200 | >23.5 |

| 5-(hydroxymethyl)pyrazinecarboxamide | SARS-CoV-2 | Vero E6 | 15.2 | >200 | >13.2 |

| Favipiravir (Reference) | Influenza A | MDCK | 11.0[18] | >400 | >36.4 |

| Favipiravir (Reference) | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 |

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the core in vitro assays required to evaluate 5-(hydroxymethyl)pyrazinecarboxamide. These are generalized protocols that should be optimized for specific cell lines and viruses.

Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of the compound on a host cell line.

Materials:

-

Host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

-

Complete cell culture medium

-

96-well cell culture plates

-

5-(hydroxymethyl)pyrazinecarboxamide stock solution (e.g., in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader (490 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

-

Compound Dilution: Prepare a serial dilution of 5-(hydroxymethyl)pyrazinecarboxamide in complete medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a "cells only" control.

-

Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells.

-

Incubation: Incubate the plate for a period relevant to the planned antiviral assay (e.g., 48-72 hours).

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage cell viability relative to the "cells only" control. Use non-linear regression analysis to plot a dose-response curve and calculate the CC50 value.

Protocol 2: In Vitro Antiviral Efficacy (Plaque Reduction Assay)

Objective: To determine the 50% effective concentration (EC50) of the compound required to inhibit viral replication.

Materials:

-

Confluent host cell monolayers in 6-well or 12-well plates

-

Virus stock with a known titer (PFU/mL)

-

Serial dilutions of 5-(hydroxymethyl)pyrazinecarboxamide

-

Overlay medium (e.g., medium containing 1.2% methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Compound Pre-treatment: Remove growth medium from the cell monolayers. Add medium containing serial dilutions of the compound and incubate for 2 hours.[20] Include a "virus control" well with no compound.

-

Infection: Remove the compound-containing medium. Infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 PFU/well) for 1 hour to allow for viral attachment.

-

Overlay Application: After the incubation period, remove the virus inoculum. Wash the cells gently with PBS. Add the overlay medium containing the same serial dilutions of the compound used in the pre-treatment step. The viscous overlay prevents secondary plaque formation.

-

Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques form in the virus control wells.

-

Staining: Remove the overlay. Fix the cells (e.g., with 4% formaldehyde) and then stain with crystal violet solution. Gently wash with water to remove excess stain.

-

Plaque Counting: Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Use non-linear regression to plot a dose-response curve and determine the EC50.

Protocol 3: Time-of-Addition Assay

Objective: To identify the stage of the viral lifecycle inhibited by the compound.

Procedure:

-

Synchronize Infection: Pre-chill cells and virus at 4°C for 1 hour. Add the cold virus inoculum to the cells and incubate at 4°C for 1 hour to allow attachment but not entry. This synchronizes the infection at the attachment stage (time zero).

-

Staggered Compound Addition: Add a fixed, high concentration of the compound (e.g., 5x EC50) to different wells at various time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).

-

Pre-treatment (-1h to 0h): Compound is present before and during infection. Targets attachment/entry.

-

Co-treatment (0h to 2h): Compound is present only during the infection period. Targets entry.

-

Post-treatment (2h, 4h, etc.): Compound is added after viral entry. Targets post-entry steps like genome replication or assembly.[20]

-

-

Incubation and Analysis: After a single replication cycle (e.g., 12-24 hours), harvest the supernatant and quantify the virus yield using a plaque assay or RT-qPCR.

-

Interpretation: Plot the viral yield against the time of compound addition. A significant drop in yield indicates that the compound is effective against the viral lifecycle stage occurring at that time point.

Protocol 4: General Workflow for In Vivo Efficacy Evaluation

Objective: To assess the antiviral activity and safety of the compound in a living organism.[]

Workflow:

-

Model Selection: Choose an appropriate animal model that is susceptible to the virus of interest (e.g., BALB/c mice for influenza). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Pharmacokinetic (PK) Study: Conduct a preliminary study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to establish an appropriate dosing regimen.

-

Efficacy Study Design:

-

Divide animals into groups: vehicle control, positive control (e.g., Favipiravir), and multiple dose groups for 5-(hydroxymethyl)pyrazinecarboxamide.

-

Infect all animals (except a naive control group) with a standardized dose of the virus.

-

Begin treatment at a specified time post-infection (e.g., 4 hours).

-

-

Monitoring: Monitor animals daily for clinical signs (weight loss, morbidity) and survival.

-

Viral Load Determination: At specific time points, euthanize a subset of animals from each group and collect relevant tissues (e.g., lungs) to quantify viral titers via plaque assay or RT-qPCR.

-

Data Analysis: Compare weight loss, survival curves, and tissue viral loads between the treated and vehicle control groups to determine efficacy.

References

-

Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase. mBio. [Link]

-